molecular formula C9H16O3 B2587898 2-Cyclohexyl-2-methoxyacetic acid CAS No. 15540-18-8

2-Cyclohexyl-2-methoxyacetic acid

Cat. No.: B2587898
CAS No.: 15540-18-8
M. Wt: 172.224
InChI Key: GXQRZUWJYFTHSP-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-methoxyacetic acid is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.224. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexyl-2-methoxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-8(9(10)11)7-5-3-2-4-6-7/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQRZUWJYFTHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategic Approaches for 2 Cyclohexyl 2 Methoxyacetic Acid

De Novo Synthesis Pathways

The creation of 2-Cyclohexyl-2-methoxyacetic acid from basic chemical building blocks involves several key transformations. Modern synthetic chemistry offers a variety of approaches, from traditional chemo-catalysis to more novel electrochemical methods, to assemble this target molecule.

Chemo-Catalytic Routes and Process Optimization

The synthesis of this compound can be strategically approached through a combination of catalytic hydrogenation and esterification reactions, followed by the introduction of the methoxy (B1213986) group. A relevant analogue, the synthesis of 2-methylcyclohexyl acetate (B1210297), provides a foundational model for the formation of the substituted cyclohexane (B81311) ring. This process typically involves a two-step sequence:

Catalytic Hydrogenation: The initial step focuses on the saturation of an aromatic precursor. For instance, the hydrogenation of o-cresol (B1677501) to yield 2-methylcyclohexanol (B165396) is a well-established transformation. This reaction is carried out in a high-pressure hydrogenation reactor, often using a catalyst such as a copper-containing catalyst, in the presence of high-purity hydrogen gas. The choice of solvent, like methylcyclohexane, and the ability to recycle the catalyst are key aspects of process optimization. beilstein-journals.org

Esterification: The resulting cyclohexanol (B46403) derivative is then subjected to an esterification reaction. Using an esterifying agent such as acetic acid in the presence of an esterification catalyst like tosic acid, the corresponding acetate ester is formed. beilstein-journals.org

Following the formation of a cyclohexyl acetic acid or ester precursor, the introduction of the α-methoxy group is a critical step. The synthesis of methoxyacetic acid itself, a key structural component, is often achieved by the reaction of sodium methoxide (B1231860) with monochloroacetic acid. organic-chemistry.orgrsc.org Industrial routes may also involve the oxidation of 2-methoxyethanol. organic-chemistry.org These fundamental reactions provide the basis for developing a complete synthesis of this compound.

A plausible chemo-catalytic route to the target compound could therefore involve the initial synthesis of cyclohexylacetic acid, followed by α-halogenation and subsequent nucleophilic substitution with a methoxide source. Optimization of such a multi-step synthesis would focus on maximizing yields, minimizing by-products, and utilizing cost-effective and recyclable catalysts.

Reaction StepReactantsCatalyst/ReagentProduct
Hydrogenationo-Cresol, HydrogenHydrogenation Catalyst2-Methylcyclohexanol
Esterification2-Methylcyclohexanol, Acetic AcidEsterification Catalyst2-Methylcyclohexyl acetate
Methoxyacetic Acid SynthesisMonochloroacetic acid, Sodium methoxide-Methoxyacetic acid

Table 1: Key Chemo-Catalytic Steps in the Synthesis of Precursors for this compound beilstein-journals.orgrsc.org

Electrochemical Synthesis and Functionalization Strategies

Electrochemical methods offer a green and efficient alternative for key functionalization steps in organic synthesis. For the synthesis of this compound, the introduction of the α-methoxy group is a prime target for an electrochemical approach. Anodic oxidation provides a powerful tool for the formation of carbon-oxygen bonds.

Recent studies have demonstrated the feasibility of electrochemical α-methoxylation. For example, the electrochemical reaction of enol acetates with methanol (B129727) as the radical source can produce α-methoxy ketones under mild electrolysis conditions. chemrxiv.org This strategy avoids the use of harsh chemical oxidants and expensive metal catalysts. Similarly, the α-methoxymethylation of propiophenones has been achieved electrochemically, where methanol serves as both the solvent and the reactant. acs.org In this process, methanol is oxidized to formaldehyde, which then acts as a C1 source.

Applying these principles to the synthesis of this compound, one could envision an electrochemical process starting from a precursor like cyclohexylacetic acid or its ester derivative. The anodic oxidation of the enolate of a cyclohexylacetyl derivative in the presence of methanol could directly introduce the desired α-methoxy group. This approach offers the potential for high selectivity and functional group tolerance.

Electrochemical MethodSubstrate TypeKey ReagentProduct Type
α-MethoxylationEnol AcetatesMethanolα-Methoxy Ketones
α-MethoxymethylationPropiophenonesMethanolα-Methoxymethylated Propiophenones
Anodic OxidationDithiane Carboxylic AcidsMethanol/BaseFunctionalised Orthoesters

Table 2: Relevant Electrochemical Functionalization Strategies chemrxiv.orgacs.orgchemtube3d.com

Catalytic Hydrogenation Approaches for Cyclohexyl Moieties in Related Compounds

The formation of the cyclohexyl ring is a fundamental step in the synthesis of this compound. Catalytic hydrogenation of a corresponding aromatic precursor is the most direct and widely used method. As exemplified in the synthesis of 2-methylcyclohexyl acetate from o-cresol, this transformation is typically carried out in a high-pressure reactor with a suitable hydrogenation catalyst. beilstein-journals.org

The choice of catalyst is crucial for the efficiency and selectivity of the hydrogenation. Various catalysts, including those based on copper, such as copper chromite or Raney copper, are commercially available and have been employed for such reactions. chemtube3d.com The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure complete saturation of the aromatic ring while minimizing side reactions.

The hydrogenation of a substituted benzene (B151609) ring bearing a side chain that can be converted to the acetic acid moiety is a key strategic consideration. For example, the hydrogenation of phenylacetic acid or its derivatives would directly yield the cyclohexylacetic acid core structure. The robustness of this catalytic approach allows for its application on an industrial scale.

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

As this compound possesses a chiral center at the α-carbon, the synthesis of its individual enantiomers, (R)- and (S)-2-Cyclohexyl-2-methoxyacetic acid, is of significant interest. This can be achieved through either direct enantioselective synthesis or by the resolution of a racemic mixture.

Enantioselective Approaches for (R)- and (S)-Configured Compounds

The direct synthesis of a single enantiomer of this compound requires the use of chiral catalysts or auxiliaries. A relevant example can be found in the synthesis of the structurally similar (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. chemrxiv.org This synthesis utilizes a Sharpless asymmetric dihydroxylation to introduce chirality, followed by a series of transformations to yield the final product.

Another powerful strategy is the use of chiral Brønsted acids as catalysts. Enantioselective photocycloadditions mediated by chiral TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) have been successfully employed in the synthesis of complex natural products. deepdyve.com Such organocatalytic approaches could potentially be adapted for the enantioselective synthesis of this compound precursors.

The development of organocatalytic enantioselective methods for the synthesis of dihydroquinolines from α-ketoesters and cinnamaldehydes also highlights the potential of small-molecule chiral catalysts to control stereochemistry in complex reactions. chemrxiv.org These advanced methodologies provide a roadmap for the future development of direct enantioselective syntheses of (R)- and (S)-2-Cyclohexyl-2-methoxyacetic acid.

Biocatalytic Methods for Chiral Intermediate Production Utilizing Ester Derivatives

Biocatalysis has emerged as a powerful and environmentally friendly tool for the production of enantiomerically pure compounds. youtube.com The chiral resolution of racemic mixtures of this compound or its ester derivatives is a particularly attractive application of this technology. Lipases are a class of enzymes that have been extensively used for the kinetic resolution of chiral alcohols and acids.

The principle of enzymatic resolution relies on the stereoselective catalysis of a reaction, such as hydrolysis or esterification. For instance, a racemic mixture of a this compound ester can be treated with a lipase (B570770) in an aqueous medium. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. These two compounds, the acid and the unreacted ester, can then be separated.

A well-known and highly effective biocatalyst for such resolutions is the immobilized lipase from Candida antarctica, commercially available as Novozym® 435. This enzyme has demonstrated broad substrate specificity and high enantioselectivity in the hydrolysis and transacylation of a variety of chiral esters. For example, the enzymatic resolution of a chiral chlorohydrin precursor for the synthesis of (R)-α-lipoic acid was successfully achieved using Novozym 435-catalyzed enantioselective transacylation with vinyl acetate. chemtube3d.com

The development of a biocatalytic resolution for this compound would involve screening different lipases and optimizing reaction conditions such as pH, temperature, and solvent to achieve high enantiomeric excess (ee) and yield.

Biocatalytic MethodEnzymeSubstrate TypeTransformation
Enzymatic ResolutionLipase (e.g., Novozym® 435)Racemic ester of this compoundSelective hydrolysis of one enantiomer
Enantioselective TransacylationLipase (e.g., Novozym® 435)Racemic 2-Cyclohexyl-2-methoxy-alcoholSelective acylation of one enantiomer

Table 3: Potential Biocatalytic Methods for Chiral Resolution chemtube3d.com

Applications in Diastereoselective Amidoalkylation Reactions

While direct literature on the application of this compound in diastereoselective amidoalkylation is not extensively documented, the principles of using chiral α-methoxy acids as precursors for amidoalkylation reagents are well-established. These reactions are crucial for the asymmetric synthesis of α-amino acids and their derivatives. The strategy involves the conversion of the chiral α-methoxy acid into a reactive intermediate, typically an N-acyliminium ion, which then reacts with a nucleophile in a diastereoselective manner.

A notable example of a similar transformation involves the use of electrochemically methoxylated chiral 2-oxazolidinones as amidoalkylation reagents. In this process, a cyclic amino acid derivative is electrochemically oxidized to introduce a methoxy group, creating a chiral N,O-acetal. This intermediate can then react with organocopper reagents, where the methoxy group is displaced by an alkyl or aryl group. This substitution occurs with a high degree of diastereoselectivity, controlled by the existing stereocenter on the oxazolidinone ring. For instance, reactions of (4S,5R)-4-methoxy-5-methyl-2-oxazolidinone with higher-order organocuprates in the presence of a Lewis acid like BF₃·OEt₂ proceed via an SN1-type mechanism through an N-acyliminium ion intermediate, leading to high trans diastereoselectivity.

This methodology highlights a potential pathway for utilizing this compound. By analogy, it could be employed as a chiral auxiliary to generate N-acyliminium ions for the diastereoselective synthesis of complex α-amino acids. The cyclohexyl group would play a key role in influencing the facial selectivity of the nucleophilic attack on the iminium ion, thereby controlling the stereochemistry of the newly formed C-C bond.

Derivatization Strategies for Functional Group Transformations

The versatility of this compound as a synthetic building block is further demonstrated through its derivatization into various functional groups. These transformations are essential for creating a library of compounds for different research applications, from medicinal chemistry to materials science.

Synthesis of Ester and Aldehyde Derivatives for Research Applications

The conversion of this compound into its corresponding ester and aldehyde derivatives opens up a wide range of synthetic possibilities. biosynth.com

Esterification: The synthesis of esters from this compound can be achieved through standard acid-catalyzed esterification with an alcohol. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and the corresponding alcohol as the solvent. The reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation. The general scheme for this transformation is as follows:

Reactants: this compound, an alcohol (e.g., methanol, ethanol)

Catalyst: Strong acid (e.g., H₂SO₄)

Conditions: Reflux in the corresponding alcohol

This straightforward conversion allows for the introduction of a variety of ester groups, which can be useful for modifying the solubility and electronic properties of the molecule or for use as protecting groups in subsequent synthetic steps.

Aldehyde Synthesis: The preparation of the aldehyde derivative, 2-cyclohexyl-2-methoxyacetaldehyde, requires the reduction of the carboxylic acid. A common method for this transformation is to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, and then reduce it to the aldehyde. libretexts.org A two-step procedure is often preferred to avoid over-reduction to the corresponding alcohol. researchgate.net

A typical synthetic route would involve:

Activation of the carboxylic acid: The carboxylic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride.

Controlled reduction: The resulting acid chloride is then reduced to the aldehyde using a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) or by a Rosenmund reduction (catalytic hydrogenation over a poisoned catalyst).

Alternatively, the ester derivative can be reduced to the aldehyde using diisobutylaluminum hydride (DIBAL-H) at low temperatures. researchgate.net The choice of method depends on the desired scale and the compatibility with other functional groups in the molecule.

Below is a table summarizing the synthesis of these derivatives:

DerivativeStarting MaterialKey ReagentsTypical Conditions
Ester This compoundAlcohol, H₂SO₄Reflux
Aldehyde This compound1. SOCl₂ 2. LiAlH(O-t-Bu)₃1. Reflux 2. Low temperature

Preparation of Nitrogen-Containing Derivatives for Receptor Studies

The synthesis of nitrogen-containing derivatives of this compound is of significant interest for the development of new ligands for receptor binding studies. Amides and other nitrogen heterocycles are common pharmacophores in many biologically active molecules.

The most direct method for preparing amide derivatives is the coupling of this compound with a primary or secondary amine. This is typically achieved by first activating the carboxylic acid. A common method involves converting the carboxylic acid to its acid chloride using a reagent like oxalyl chloride or thionyl chloride. The resulting acid chloride is then reacted with the desired amine in the presence of a base to neutralize the HCl byproduct. mdpi.com

A general procedure for the synthesis of an amide derivative is as follows:

A solution of this compound is treated with oxalyl chloride.

After removing the excess oxalyl chloride, the resulting acid chloride is dissolved in an appropriate solvent (e.g., chloroform) and the desired nitrogen-containing compound (e.g., a primary or secondary amine, or a nitrogen heterocycle) is added.

The reaction mixture is stirred, and upon completion, the product is isolated and purified.

This method allows for the synthesis of a wide variety of amides, which can then be screened for their biological activity. The specific nitrogen-containing fragment can be chosen to target particular receptors, making this a versatile strategy for drug discovery.

The following table outlines the general synthesis of nitrogen-containing derivatives:

Derivative TypeStarting MaterialKey ReagentsGeneral Steps
Amide This compound1. Oxalyl chloride 2. Amine1. Formation of acid chloride 2. Amine coupling

Mechanistic Investigations and Reaction Dynamics of 2 Cyclohexyl 2 Methoxyacetic Acid and Its Precursors

Elucidation of Reaction Mechanisms in Novel Synthetic Routes

The synthesis of 2-Cyclohexyl-2-methoxyacetic acid is typically achieved through a multi-step process that relies on classic organometallic chemistry. A common and effective method involves the use of a Grignard reagent. evitachem.com The mechanism can be broken down into the following key stages:

Formation of Grignard Reagent : The synthesis begins with the preparation of cyclohexylmagnesium bromide. This is accomplished by reacting cyclohexyl bromide with magnesium metal in an anhydrous ether solvent. The magnesium inserts into the carbon-bromine bond, reversing the polarity of the carbon atom and making it a potent nucleophile.

Nucleophilic Attack : The prepared Grignard reagent is then reacted with an electrophilic carbonyl carbon, typically from an ester like methyl chloroacetate. The nucleophilic cyclohexyl group attacks the carbonyl carbon of the ester.

Hydrolysis : The final step is the hydrolysis of the intermediate product. The addition of water or a dilute acid works to protonate the alkoxide, yielding the final carboxylic acid, this compound. evitachem.com

A related synthetic strategy for a similar compound, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, involves an ene reaction between cyclohexene (B86901) and a benzoylformic acid ester, catalyzed by a Lewis acid, followed by hydrolysis and reduction. google.com This suggests that variations in starting materials could provide alternative routes to the target molecule or its analogs.

Step Reactants Reagents/Solvents Key Mechanistic Feature
1Cyclohexyl bromide, MagnesiumAnhydrous EtherFormation of Cyclohexylmagnesium Bromide (Grignard Reagent)
2Cyclohexylmagnesium Bromide, Methyl chloroacetateEtherNucleophilic attack of the Grignard reagent on the ester carbonyl
3Intermediate from Step 2Water/AcidHydrolysis of the ester to the carboxylic acid

Role in Photoredox Catalysis and Malonate Coupling Reactions

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) events, generating highly reactive radical intermediates under mild conditions. researchgate.netdeepdyve.com While direct studies on this compound in this context are not prevalent, the structure of its precursors, particularly malonate-type compounds, is highly relevant to photoredox-mediated coupling reactions.

Arylidene malonates, for example, have been successfully used in photoredox catalytic systems for intermolecular radical-radical arylations. nih.gov The mechanism relies on the ability of a photocatalyst, upon excitation by light, to engage in a proton-coupled electron transfer (PCET) with a tertiary amine and the malonate substrate. nih.gov This process generates a stabilized β-radical enolate intermediate. This intermediate is key because its resonance stabilization allows it to participate in radical-radical cross-coupling reactions while avoiding common side reactions like dimerization that plague other enone-based systems. nih.gov

The general cycle for such a reaction is as follows:

A photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs a photon, reaching an excited state. nih.gov

The excited photocatalyst is reductively quenched by a sacrificial electron donor (e.g., an amine), generating a more potent reductant.

This reduced photocatalyst then transfers an electron to the malonate derivative, which, often activated by a Lewis acid or through PCET, forms a radical anion.

This radical intermediate can then couple with another radical species, generated in a parallel catalytic cycle, to form the desired C-C bond. nih.govnih.gov

Given its structure, the ester precursor to this compound could theoretically participate in similar photoredox transformations, highlighting the potential for novel C-C bond formations at the α-position.

Tandem Catalysis Mechanisms Mediated by Methoxyacetic Acid (as a model for related compounds)

Tandem catalysis, also known as domino or cascade catalysis, involves multiple, distinct catalytic transformations occurring in a single pot. caltech.eduosti.gov This approach significantly increases process efficiency by eliminating the need for isolating intermediates. osti.gov These reactions can be categorized based on how the catalysts interact.

Type of Tandem Catalysis Description
Orthogonal Catalysis Two or more distinct, non-interfering catalysts operate concurrently, with the product of one reaction becoming the substrate for the next. caltech.edu
Auto-Tandem Catalysis A single catalyst promotes two or more mechanistically different reactions sequentially. caltech.edu
Assisted Tandem Catalysis A change in reaction conditions (e.g., temperature, addition of a non-catalytic reagent) triggers a switch from one catalytic cycle to another. caltech.edu
Relay/Sequential Catalysis Two catalysts work in sequence. In relay catalysis, both are present from the start, while in sequential catalysis, the second is added later to avoid incompatibility. rsc.org

Using methoxyacetic acid as a model for this compound, we can envision its role in a tandem process. For example, a reaction could be designed where a biocatalyst, such as an enzyme, selectively acts on one functional group, while a transition-metal catalyst acts on another. rsc.orgmdpi.com A hypothetical tandem reaction could involve an initial esterification of the carboxyl group catalyzed by an acid or enzyme, followed by a metal-catalyzed C-H activation at the cyclohexyl ring, all within the same reaction vessel. The challenge in designing such systems is ensuring catalyst compatibility, as many transition-metal complexes are inhibited by aqueous conditions favored by enzymes, and vice versa. mdpi.com

Mechanistic Insights into Catalytic Enantioselective C-H Bond Activation and Functionalization

The selective functionalization of unactivated C-H bonds is a significant goal in organic synthesis, offering a direct route to complex molecules from simple precursors. berkeley.edu Achieving enantioselectivity in these reactions is particularly challenging but provides a powerful tool for creating chiral molecules.

A detailed mechanistic study of a related transformation, the iridium-catalyzed enantioselective cleavage of prochiral tert-cyclobutanols, offers profound insights. nih.gov This reaction desymmetrizes the starting material to produce ketones with a quaternary chiral center in high enantiomeric excess. The proposed mechanism, supported by DFT calculations and isotope labeling experiments, proceeds through several key steps:

Mechanistic Step Description Intermediate Species
Oxidative Addition The iridium(I) catalyst undergoes oxidative addition into the O-H bond of the cyclobutanol (B46151). This is calculated to be the step with the highest activation energy.Ir(III) hydride alkoxide
β-Carbon Elimination The strained C-C bond of the cyclobutane (B1203170) ring cleaves. This is the enantioselectivity-determining step, where the chiral ligand environment dictates which C-C bond is broken.Metallacyclic Ir(III) intermediate
Reductive Elimination The final C-H bond is formed through reductive elimination, releasing the ketone product and regenerating the active Ir(I) catalyst.Ir(I) complex

Table based on findings from a study on Ir-catalyzed cyclobutanol cleavage. nih.gov

This mechanism differs from similar rhodium-catalyzed reactions and underscores how the choice of metal can fundamentally alter the reaction pathway. nih.gov For a molecule like this compound, similar principles of C-H activation could be applied to the cyclohexyl ring. A chiral catalyst could differentiate between the various C-H bonds, leading to enantioselective functionalization and the creation of new stereocenters on the carbocyclic moiety. The development of such reactions relies on a deep mechanistic understanding to overcome challenges in reactivity and selectivity. nih.gov

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Detailed Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules, including 2-Cyclohexyl-2-methoxyacetic acid. It provides detailed information about the carbon-hydrogen framework, enabling complete structural confirmation and the determination of relative stereochemistry.

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR are fundamental for initial structural verification. In the ¹³C NMR spectrum of this compound, characteristic signals confirm the presence of key functional groups. For instance, the spectrum displays signals corresponding to the carboxylic acid carbonyl carbon, the methoxy (B1213986) carbon, and the carbons of the cyclohexyl ring. biosynth.comlibretexts.org The chemical shift of a carbon nucleus is influenced by the electronegativity of adjacent atoms; therefore, the carbon atom bonded to the methoxy group and the carbonyl carbon are typically found at higher chemical shifts (downfield) compared to the aliphatic carbons of the cyclohexyl ring. libretexts.org

Two-dimensional (2D) NMR experiments are employed for more detailed structural analysis and to establish connectivity between atoms. Techniques like Correlation Spectroscopy (COSY) identify protons that are magnetically coupled to each other, which is crucial for confirming the spin system within the cyclohexyl ring and its connection to the chiral center.

As this compound is a chiral compound, existing as (R) and (S) enantiomers, specialized NMR methods are required for stereochemical assignment. wikipedia.org This is often achieved by converting the enantiomeric mixture into a pair of diastereomers by reaction with a chiral derivatizing agent, such as Mosher's acid. wikipedia.orgwordpress.com These resulting diastereomers exhibit distinct NMR spectra, allowing for the determination of enantiomeric purity and the assignment of absolute configuration. wikipedia.org Alternatively, chiral solvating agents or chiral lanthanide shift reagents can be used to induce temporary diastereomeric interactions, leading to separation of signals for the two enantiomers in the NMR spectrum. wikipedia.orgwordpress.com

Functional Group Typical ¹³C NMR Chemical Shift (ppm) Typical ¹H NMR Chemical Shift (ppm)
C =O (Carboxylic Acid)170 - 185 libretexts.org10.0 - 12.0 (broad singlet) washington.edu
-OC H₃ (Methoxy)50 - 65 libretexts.org~3.4 chemicalbook.com
C -O (Chiral Center)70 - 80-
-C H₂- (Cyclohexyl)16 - 35 libretexts.org1.0 - 2.0

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Single-Crystal X-ray Diffraction (SCXRD) Analysis for Hydrogen Bonding Networks and Crystal Packing Motifs in Derivatives

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For derivatives of this compound, SCXRD analysis provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecule's conformation and absolute stereochemistry in the solid state. uci.edu

A primary focus of SCXRD studies on carboxylic acid derivatives is the characterization of intermolecular interactions, particularly hydrogen bonding. The carboxylic acid functional group is a potent hydrogen bond donor and acceptor. In the solid state, it is highly probable that derivatives of this compound would form a centrosymmetric dimer motif. This common arrangement involves two molecules linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net

Information from SCXRD Significance for this compound Derivatives
Molecular Conformation Confirms the chair conformation of the cyclohexyl ring and the relative orientation of substituents.
Bond Lengths & Angles Provides precise geometric parameters of the entire molecule.
Hydrogen Bonding Network Identifies primary intermolecular interactions, such as the expected carboxylic acid dimers. researchgate.net
Crystal Packing Motif Reveals how molecules are arranged in the 3D lattice, influenced by the bulky cyclohexyl group. rsc.orgnih.gov
Absolute Stereochemistry Can unambiguously determine the (R) or (S) configuration at the chiral center in a non-centrosymmetric space group.

Hyphenated Mass Spectrometry Techniques (e.g., GC-MS) for Complex Mixture Analysis and Metabolite Identification in Research

Hyphenated mass spectrometry techniques, which couple a separation method like gas or liquid chromatography to a mass spectrometer, are powerful tools for the analysis of this compound in complex matrices and for the identification of its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. Since carboxylic acids are often not sufficiently volatile for direct GC analysis, a derivatization step is typically required. usherbrooke.calmaleidykla.lt For this compound, the carboxylic acid group can be converted into a more volatile ester (e.g., a methyl or silyl (B83357) ester) prior to injection. usherbrooke.ca The sample is then separated on the GC column based on boiling point and polarity, and the eluting compounds are ionized (commonly by electron ionization) and detected by the mass spectrometer. This method is highly effective for quantifying the compound in various samples. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly when paired with high-resolution mass spectrometry (HRMS), is the cornerstone of modern metabolite identification studies. plos.orgthermofisher.com An untargeted metabolomics workflow can be employed to search for potential metabolites of this compound in biological samples like plasma or urine. nih.govkoreascience.kr In this approach, samples are analyzed by LC-HRMS, which provides highly accurate mass measurements of all detectable ions. thermofisher.com This allows for the determination of the elemental composition of potential metabolites by comparing their mass to that of the parent drug.

Tandem mass spectrometry (MS/MS) is then used to gain structural information. youtube.com In an MS/MS experiment, a specific metabolite ion is selected and fragmented, and the resulting fragmentation pattern provides clues to its chemical structure. By comparing the fragmentation patterns of metabolites to that of the parent compound, researchers can identify the sites of metabolic modification (e.g., hydroxylation, demethylation, or conjugation).

Technique Application Methodology Summary
GC-MS Quantification in complex mixturesDerivatization to increase volatility (e.g., esterification), followed by separation on GC and detection by MS. usherbrooke.canih.gov
LC-HRMS Untargeted metabolite screeningSeparation of extracted metabolites by LC, followed by detection of accurate masses using HRMS to identify potential biotransformations. plos.orgthermofisher.comnih.gov
LC-MS/MS Structural elucidation of metabolitesSelection and fragmentation of a metabolite ion to produce a characteristic pattern that reveals its chemical structure. youtube.comyoutube.com

Computational Chemistry and Theoretical Modeling of 2 Cyclohexyl 2 Methoxyacetic Acid

Quantum Chemical Calculations for Electronic Structure, Conformation, and Reactivity Analysis (e.g., NBO)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 2-Cyclohexyl-2-methoxyacetic acid. These calculations can determine the molecule's most stable three-dimensional shape (conformation) and provide insights into its reactivity.

Conformational Analysis: The cyclohexane (B81311) ring can exist in several conformations, such as the chair and boat forms. For substituted cyclohexanes, the relative orientation of the substituents (axial vs. equatorial) significantly impacts stability. sapub.org Computational methods can calculate the energy of these different conformations to predict the most stable arrangement of the cyclohexyl, methoxy (B1213986), and carboxylic acid groups. The preference is typically for bulky groups to occupy the equatorial position to minimize steric hindrance known as 1,3-diaxial interactions. sapub.org

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful technique used to study the delocalization of electron density, which is key to understanding molecular stability and reactivity. uni-muenchen.de It reinterprets the complex wavefunction from a quantum calculation into a more intuitive Lewis structure of localized bonds and lone pairs. wisc.edu The analysis focuses on donor-acceptor interactions between filled (donor) NBOs, such as lone pairs or bonding orbitals, and empty (acceptor) NBOs, typically antibonding orbitals. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory; a higher E(2) value signifies a stronger interaction. wisc.edu

For this compound, NBO analysis would likely reveal significant hyperconjugative interactions. Key interactions would include the delocalization of electron density from:

The lone pairs of the oxygen atoms in the methoxy and carboxylic acid groups into adjacent anti-bonding orbitals (e.g., σ* C-C or σ* C-O).

The C-C and C-H bonds of the cyclohexane ring into neighboring antibonding orbitals.

These interactions stabilize the molecule and influence its geometry and reactivity. For example, the delocalization from an oxygen lone pair to an adjacent C-C antibonding orbital can explain bond length variations and rotational barriers.

A hypothetical NBO analysis for the most significant interactions in this compound might yield results similar to those shown in the table below.

Table 1: Hypothetical NBO Second-Order Perturbation Analysis for this compound (Note: This table is illustrative and based on typical values for similar functional groups.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (Omethoxy)σ* (Calpha-Ccyclohexyl)5.2n → σ
LP (Ocarbonyl)σ (Calpha-Omethoxy)2.8n → σ
σ (Ccyclohexyl-H)σ (Calpha-Ccyclohexyl)1.5σ → σ
LP (Ohydroxyl)π (C=O)25.0n → π* (Resonance)

Molecular Dynamics (MD) Simulations for Solvation Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes. nih.gov For this compound, MD simulations are ideal for studying its behavior in a solvent, such as water, and its interactions with other molecules.

In a typical MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the forces between all atoms are calculated using a force field. Newton's equations of motion are then solved to simulate the movement of each atom over a series of small time steps.

Solvation Behavior: By analyzing the simulation trajectory, one can characterize the solvation shell around the molecule. This involves calculating Radial Distribution Functions (RDFs) to determine the probability of finding solvent molecules at a certain distance from specific atoms on the solute. For this compound, RDFs would show a high probability of water molecules near the polar carboxylic acid group, capable of forming strong hydrogen bonds. The methoxy group would also interact with water, while the nonpolar cyclohexyl ring would exhibit hydrophobic solvation, with water molecules forming a structured cage around it.

Intermolecular Interactions: MD simulations allow for the direct analysis of intermolecular interactions, such as hydrogen bonds. The number and lifetime of hydrogen bonds between the carboxylic acid group and surrounding water molecules can be tracked throughout the simulation, providing quantitative insight into its hydrophilic nature. nih.gov

Table 2: Summary of Analyses in a Molecular Dynamics Simulation of this compound in Water

Analysis TypeInformation Gained
Root Mean Square Deviation (RMSD) Conformational stability of the molecule over time.
Root Mean Square Fluctuation (RMSF) Fluctuation of individual atoms, highlighting flexible regions. nih.gov
Radial Distribution Function (RDF) Structure of the solvent shell around different parts of the molecule.
Hydrogen Bond Analysis Number, lifetime, and geometry of hydrogen bonds with solvent. nih.gov
Solvent Accessible Surface Area (SASA) Exposure of different parts of the molecule to the solvent. nih.gov

Free Energy Perturbation (FEP) Calculations for Quantitative Prediction of Solubility and Binding

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative free energy difference between two states, such as the relative binding affinity of two ligands to a protein or their relative solvation free energy (which relates to solubility). nih.gov

The method relies on a thermodynamic cycle where one molecule (Molecule A) is computationally "mutated" into another (Molecule B) in two different environments (e.g., in water and in a protein's binding site). drugdesigndata.org The difference in the free energy change for this mutation in the two environments (ΔΔG) corresponds to the relative binding affinity of the two molecules. drugdesigndata.org

For this compound, an FEP calculation could be used to predict how a small chemical modification would affect its properties. For example, one could calculate the relative solubility of this compound compared to 2-Cyclohexyl-2-ethoxyacetic acid. This would involve simulating the alchemical transformation of the methoxy group into an ethoxy group in both water and a vacuum (or a nonpolar solvent). The resulting relative solvation free energy would provide a quantitative prediction of which compound is more soluble in water.

Table 3: Example of a Thermodynamic Cycle for Calculating Relative Solvation Free Energy (ΔΔGsolv)

StepProcessFree Energy Change
ΔG1 Mutation of Molecule A to Molecule B in solvent.Calculated via FEP simulation.
ΔG2 Mutation of Molecule A to Molecule B in vacuum.Calculated via FEP simulation.
ΔGsolv, A Solvation of Molecule A.-
ΔGsolv, B Solvation of Molecule B.-
ΔΔGsolv Relative Solvation Free Energy (ΔGsolv, B - ΔGsolv, A)ΔG1 - ΔG2

Statistical and Predictive Modeling in Catalyst Design and Selectivity Studies

Statistical and predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and machine learning methods, leverage computational data to predict the properties and behavior of chemical compounds. chemrxiv.org These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an observed property, such as catalytic activity or reaction selectivity.

For this compound, a variety of molecular descriptors can be calculated using computational methods. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, molecular connectivity, presence of specific functional groups.

3D: Molecular surface area, volume, shape indices, and properties derived from quantum chemical calculations like dipole moment and orbital energies (HOMO/LUMO).

These descriptors for this compound and a series of related compounds could be used to build a model. For instance, if this molecule were being investigated as a chiral ligand or organocatalyst, a QSAR model could be developed to predict the enantiomeric excess of a reaction based on the 3D structure and electronic properties of the catalyst. Such a model could then be used to computationally screen new, hypothetical catalyst structures to identify candidates with potentially higher selectivity, thereby guiding and accelerating experimental efforts in catalyst design.

Table 4: Selected Molecular Descriptors for this compound for Use in Predictive Modeling

Descriptor ClassExample DescriptorsPotential Application
Constitutional (1D, 2D) Molecular Weight, LogP (octanol-water partition coefficient), Polar Surface Area (PSA)Predicting solubility, membrane permeability.
Geometrical (3D) Molecular Volume, Solvent Accessible Surface Area, Principal Moments of InertiaModeling binding site complementarity, steric effects in catalysis.
Quantum Chemical (3D) HOMO/LUMO Energies, Partial Atomic Charges, Dipole MomentPredicting reactivity, sites of electrophilic/nucleophilic attack.

Biological Activity and Molecular Target Engagement in Vitro Investigations

Anti-Inflammatory Mechanisms and Enzyme Inhibition Profiles (e.g., COX-2 activity)

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are mediators of pain, fever, and inflammation. youtube.comsciety.org COX-1 is typically considered a constitutive enzyme, protecting the stomach lining and promoting platelet aggregation, while COX-2 is inducible and its expression increases during inflammation. youtube.com Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting these COX enzymes. sciety.org

Selective COX-2 inhibitors were developed to provide potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. youtube.comnih.gov However, this selectivity can lead to an increased risk of thrombotic cardiovascular events, as it leaves COX-1 unopposed, which can increase thromboxane (B8750289) A2 production and promote coagulation. youtube.comnih.gov Some research has focused on developing dual COX-2/5-lipoxygenase (LOX) inhibitors to block both prostaglandin (B15479496) and leukotriene production, which are pro-inflammatory eicosanoids. sciety.org Studies on fenamic acid derivatives have shown that their ability to selectively inhibit COX-2 can be dependent on the cellular peroxide tone. nih.gov While the specific inhibitory profile of 2-Cyclohexyl-2-methoxyacetic acid against COX-2 has not been detailed in the available research, the broader context of COX-2 inhibition remains a fundamental mechanism for anti-inflammatory action. nih.govnih.gov

Interactions with Enzyme Systems and Ligand-Binding Studies in Biochemical Assays

Ligand-binding assays are fundamental in pharmacology for characterizing the interaction between a ligand (like a drug candidate) and its receptor or enzyme target. nih.gov These assays, conducted at equilibrium, are crucial for determining the affinity of a compound for its target, typically expressed as the equilibrium dissociation constant (Kd) or the inhibitor constant (Ki). nih.govnih.gov The basic protocol involves incubating a receptor preparation with a labeled ligand (often radioactive) and then measuring the amount of bound ligand. nih.gov

Two common formats for these assays are filtration assays and scintillation proximity assays (SPA). nih.gov In filtration assays, the receptor-ligand complexes are trapped on filters, and unbound ligand is washed away. nih.govnih.gov The reliability of the data depends on factors like achieving true equilibrium and avoiding depletion of the ligand. nih.gov Heterologous competition binding assays are used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to displace the labeled ligand. nih.gov These studies can also provide insights into whether the interaction is competitive or allosteric. nih.gov For example, the allosteric ternary complex model describes how two ligands can bind simultaneously to a receptor, with a cooperativity factor influencing their interaction. nih.gov While specific ligand-binding data for this compound is not available, these biochemical assays represent the standard methods used to quantify its potential interactions with enzyme systems.

Mechanistic Insights into Receptor Antagonism of Synthesized Derivatives

The synthesis of chemical derivatives allows for the fine-tuning of a molecule's interaction with biological targets, including acting as receptor antagonists. An antagonist is a type of ligand that binds to a receptor but does not provoke the biological response that an agonist would. The study of synthesized derivatives is crucial for understanding structure-activity relationships and optimizing therapeutic potential.

For instance, research on derivatives of cyclohexylpiperazine has explored their roles as sigma receptor modulators. nih.gov The compound PB28, a cyclohexylpiperazine derivative, demonstrates high affinity for the sigma-2 receptor, where it acts as an agonist, and low affinity for the sigma-1 receptor, where it functions as an antagonist. nih.gov Sigma-2 receptors are overexpressed in many tumor cell lines, making them a promising target for cancer therapy. researchgate.netdntb.gov.ua Studies on derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) in pancreatic cancer cells revealed that these sigma-2 receptor agonists can induce cell death through mechanisms involving the production of mitochondrial superoxide (B77818) and caspase activation. researchgate.net This illustrates how synthesized derivatives with specific receptor antagonism or agonism can be leveraged to induce desired cellular outcomes.

Cellular Impact in Model Systems (e.g., prostate cancer cell growth for the related methoxyacetic acid)

The related compound, methoxyacetic acid (MAA), has been investigated for its effects on cancer cells. nih.govnih.gov MAA is recognized as an inhibitor of histone deacetylases (HDACs), enzymes that play a critical role in gene expression regulation. nih.govnih.gov The inhibition of HDACs is an emerging strategy in cancer therapy as it can promote growth arrest, differentiation, and apoptosis in cancer cells with minimal effects on normal tissues. nih.gov

In studies using human prostate cancer cell lines (LNCaP, C4-2B, PC-3, and DU-145), MAA was shown to suppress cancer cell growth by inducing both apoptosis (programmed cell death) and cell cycle arrest at the G1 phase. nih.govnih.govmdpi.com The mechanism for inducing apoptosis involves the downregulation of the anti-apoptotic gene BIRC2, leading to the activation of caspases 7 and 3. nih.govmdpi.com The G1 cell cycle arrest is attributed to the up-regulation of the p21 protein, an inhibitor of cyclin-dependent kinases, independently of the p53 tumor suppressor family. nih.govnih.gov Furthermore, combining MAA with aminomethylphosphonic acid (AMPA) was found to potentiate the induction of apoptosis in prostate cancer cells. mdpi.com These findings highlight the potential of MAA as a therapeutic agent for prostate cancer. nih.govnih.gov

Table 1: Cellular Impact of Methoxyacetic Acid (MAA) on Prostate Cancer Cells

Model SystemCompoundObserved EffectMechanism of ActionReference
Human Prostate Cancer Cell Lines (LNCaP, C4-2B, PC-3, DU-145)Methoxyacetic Acid (MAA)Suppression of cell growth, induction of apoptosis, and G1 cell cycle arrest.Inhibition of histone deacetylases (HDACs); downregulation of BIRC2; activation of caspases 7 and 3; upregulation of p21. nih.gov, nih.gov, mdpi.com
Human Prostate Cancer Cell LinesMethoxyacetic Acid (MAA) in combination with Aminomethylphosphonic Acid (AMPA)Potentiated induction of apoptosis.Downregulation of BIRC2 leading to activation of caspases 7 and 3. mdpi.com

Antimicrobial and Antiviral Potential of Analogue Compounds and Ester Derivatives

Analogues and derivatives of carboxylic acids have been a source of new antimicrobial and antiviral agents. Research has shown that modifying the core structure of a compound can lead to significant biological activity.

In the realm of antibacterial research, analogues of phenoxyacetic acid have demonstrated activity against both Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria such as Pseudomonas aeruginosa, Proteus vulgaris, and Escherichia coli. researchgate.net Similarly, synthetic analogues of polyalthic acid, a natural diterpene, were effective against preformed biofilms of Staphylococcus epidermidis and showed activity against several Gram-positive bacteria, including multidrug-resistant strains. mdpi.comnih.gov The ester derivative, methoxy (B1213986) acetic acid, 3-tetradecyl ester, has also been identified as having promising antibacterial potential against E. coli. amazonaws.com

Ester derivatives have also been explored for their antiviral potential. For example, ester derivatives of cinnamic acids with quercetin (B1663063) have been synthesized and tested against coronaviruses. nih.govnih.gov Two derivatives, in particular, were effective in reducing the cytopathogenic effects of the OC43 coronavirus, and one also showed activity against SARS-CoV-2. nih.govnih.gov The mechanism of action for one of the lead compounds appeared to involve the inhibition of viral attachment to host cells. nih.govnih.gov In another study, 5'-O-fatty acyl ester derivatives of the anti-HIV drug 3'-fluoro-2',3'-dideoxythymidine (FLT) were synthesized. mdpi.comresearchgate.net Several of these ester derivatives showed significantly more potent activity against both cell-free and cell-associated HIV, including multidrug-resistant strains, compared to the parent drug. mdpi.comresearchgate.net The enhanced activity was linked to improved cellular uptake due to the lipophilic fatty acid chain. mdpi.com Additionally, derivatives of pyrazine-2-carboxylic acid with amino acid esters have been investigated as potential antiviral agents against the influenza A virus. sciforum.net

Table 2: Antimicrobial and Antiviral Activity of Analogue Compounds and Ester Derivatives

Compound ClassSpecific ExamplesTarget Organism(s)Observed ActivityReference
Phenoxyacetic Acid Analogues4-phenylazophenoxyacetic acidsGram-positive and Gram-negative bacteriaAntimicrobial activity against S. aureus, S. pyogenes, P. aeruginosa, P. vulgaris, E. coli. researchgate.net
Polyalthic Acid AnaloguesAmide and amine analogues (2a, 3a)Gram-positive bacteria (S. epidermidis, E. faecalis, etc.)Eradication of preformed biofilms and activity against planktonic cells. mdpi.com, nih.gov
Methoxy Acetic Acid EsterMethoxy acetic acid, 3-tetradecyl esterEscherichia coliPromising antibacterial potential. amazonaws.com
Cinnamic Acid EstersEsters of cinnamic acids with quercetinCoronaviruses (OC43, SARS-CoV-2)Reduction of viral cytopathogenicity; inhibition of viral attachment. nih.gov, nih.gov
Fatty Acyl Ester Derivatives5′-O-fatty acyl derivatives of 3′-fluoro-2′,3′-dideoxythymidine (FLT)Human Immunodeficiency Virus (HIV)Potent activity against cell-free, cell-associated, and multidrug-resistant HIV. mdpi.com, researchgate.net
Pyrazinecarboxylic Acid EstersDerivatives with amino acid estersInfluenza A/H1N1 virusSuppression of viral replication. sciforum.net

Advanced Applications in Chemical Research and Development

Utilization as a Versatile Small Molecule Scaffold and Building Block in Complex Chemical Synthesis

2-Cyclohexyl-2-methoxyacetic acid serves as a valuable building block in organic synthesis, offering a scaffold that can be elaborated into more complex molecular architectures. Its utility stems from the presence of multiple functional groups that can be selectively targeted for chemical modification. The carboxylic acid group can readily undergo esterification, amidation, or reduction to an alcohol, providing a handle for attaching other molecular fragments. The methoxy (B1213986) group, while relatively stable, can be cleaved under specific conditions to reveal a hydroxyl group, opening up another avenue for derivatization. The bulky cyclohexyl group influences the steric environment around the reactive centers, which can be exploited to control the stereochemistry of subsequent reactions.

The compound's role as a scaffold is particularly evident in the construction of sterically hindered molecules. The cyclohexyl moiety can direct incoming reagents to specific positions, leading to the formation of desired stereoisomers. This is a critical aspect in the synthesis of biologically active compounds, where the three-dimensional arrangement of atoms is often crucial for activity.

Role in the Preparation of Advanced Organic Intermediates (e.g., Isocoumarin (B1212949) Derivatives)

While direct literature evidence for the use of this compound in the synthesis of isocoumarin derivatives is not prevalent, its structure suggests a plausible synthetic route. Isocoumarins are a class of naturally occurring lactones with a wide range of biological activities. A common strategy for their synthesis involves the cyclization of substituted homophthalic acids.

A hypothetical pathway to an isocoumarin derivative using this compound could involve its conversion to a substituted homophthalic acid. This could be achieved through a series of reactions, for instance, by introducing a carboxyl or a masked carboxyl group onto the cyclohexyl ring, followed by aromatization. The resulting substituted homophthalic acid could then be cyclized to form a cyclohexyl-substituted isocoumarin. The methoxy group could be retained or modified in the final product, offering a route to a diverse range of isocoumarin analogues.

Table 1: Potential Synthetic Pathway to Isocoumarin Derivatives

StepReactionIntermediate/Product
1Functionalization of the cyclohexyl ringSubstituted this compound
2AromatizationSubstituted homophthalic acid derivative
3CyclizationCyclohexyl-substituted isocoumarin derivative

Application in Specialty Chemical Development and Material Science Precursors

The unique combination of a lipophilic cyclohexyl group and a polar carboxylic acid function makes this compound an interesting candidate for the development of specialty chemicals. These can include surfactants, emulsifiers, and corrosion inhibitors, where the amphiphilic nature of the molecule can be advantageous.

In the realm of material science, the incorporation of cyclohexyl groups into polymers can significantly impact their physical properties, such as their glass transition temperature, thermal stability, and mechanical strength. This compound can be used as a monomer or a modifying agent in the synthesis of polyesters and polyamides. The bulky cyclohexyl group can disrupt polymer chain packing, leading to materials with altered solubility and processability. For instance, the presence of such groups has been studied in the context of liquid crystals, where they can influence the viscosity and other mesophase properties. dtic.mil

Table 2: Potential Applications in Specialty Chemicals and Materials

Application AreaPotential Role of this compound
Specialty SurfactantsAs a building block for amphiphilic molecules
Polymer ChemistryAs a monomer or additive to modify polymer properties
Liquid CrystalsTo influence viscosity and other physical characteristics

Precursor for Advanced Pharmaceutical Research Intermediates

The structural motifs present in this compound are found in a variety of biologically active compounds, making it a valuable precursor for the synthesis of advanced pharmaceutical research intermediates. The cyclohexyl group is a common feature in many drug molecules, where it can contribute to binding affinity and pharmacokinetic properties. Similarly, α-alkoxy carboxylic acids are known to be important intermediates in medicinal chemistry. For example, methoxyacetic acid itself is a key intermediate in the synthesis of some pharmaceutical compounds. mdpi.com

The synthesis of a related compound, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, as an intermediate for pharmaceuticals further underscores the potential of cyclohexyl-containing acetic acid derivatives in drug discovery. researchgate.net By analogy, this compound can be envisioned as a starting material for a variety of complex molecules with potential therapeutic applications.

Table 3: Examples of Structurally Related Pharmaceutical Intermediates

Intermediate ClassRelevance to this compound
Cyclohexyl-containing active pharmaceutical ingredientsThe cyclohexyl moiety is a key structural feature.
α-Alkoxy carboxylic acid derivativesThe α-methoxy carboxylic acid core is a known pharmacophore.
Sterically hindered chiral moleculesThe compound provides a scaffold for stereoselective synthesis.

Contribution to Development of Sophisticated Analytical Methodologies for Biological Matrices

The detection and quantification of small molecules in complex biological matrices such as blood, urine, and tissue extracts is a significant challenge in biomedical research and clinical diagnostics. The development of robust analytical methods is crucial for understanding the metabolism and disposition of xenobiotics and endogenous compounds.

While specific analytical methods for this compound are not extensively documented, its chemical properties suggest that it could be analyzed using established techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), likely coupled with mass spectrometry (MS) for sensitive and selective detection. nih.govnih.gov Due to its polarity and potential for volatility after derivatization, both techniques offer viable approaches.

For HPLC analysis, derivatization of the carboxylic acid group would likely be necessary to improve its chromatographic retention on reverse-phase columns and to enhance its detectability, for example, by introducing a chromophore or a fluorophore. For GC-MS analysis, the carboxylic acid would need to be esterified to increase its volatility. The development of such methods would contribute to the toolkit available for metabolomics and pharmacokinetic studies involving compounds with similar structural features. marketbeat.comwikipedia.org

Table 4: Potential Analytical Approaches for this compound in Biological Samples

Analytical TechniqueSample PreparationDetection Method
HPLCExtraction and derivatization of the carboxylic acidUV, Fluorescence, or Mass Spectrometry
GC-MSExtraction and esterification of the carboxylic acidMass Spectrometry

Future Research Directions and Emerging Paradigms

Exploration of Novel Stereoselective Synthetic Pathways and Catalyst Design

The synthesis of enantiomerically pure α-alkoxy acids is a significant challenge in organic chemistry, with the potential to unlock novel therapeutic agents and chiral building blocks. Future research into 2-Cyclohexyl-2-methoxyacetic acid will likely focus on the development of novel stereoselective synthetic pathways. The Hell-Volhard-Zelinsky reaction provides a classical method for the α-substitution of carboxylic acids, which could be adapted for this purpose. khanacademy.orgyoutube.com

A key area of investigation will be the design of chiral catalysts to control the stereochemistry at the α-carbon. Chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, offer a powerful strategy. numberanalytics.com The development of novel chiral catalysts, such as chiral phosphoric acids or metal complexes, could enable highly enantioselective syntheses of (R)- and (S)-2-Cyclohexyl-2-methoxyacetic acid. nih.govnih.gov For instance, the use of chiral-at-metal catalysts, where the chirality originates from the metal center, presents an exciting frontier for achieving high levels of asymmetric induction. nih.gov

Furthermore, enzymatic resolutions and asymmetric catalysis using engineered enzymes could provide green and highly efficient routes to the desired stereoisomers. The exploration of various catalyst systems will be crucial for optimizing reaction conditions and yields.

Table 1: Potential Chiral Catalysts for Stereoselective Synthesis

Catalyst Type Potential Advantages Representative Examples (from related syntheses)
Chiral Phosphoric Acids High enantioselectivity in various reactions. CPA 11 nih.gov
Chiral Metal Complexes Effective asymmetric induction. Iridium complex IrS, Rhodium complex RhS nih.gov
Chiral Auxiliaries High levels of stereocontrol. (R)-pantolactone, (S)-valinol numberanalytics.com

Investigation of Untapped Biological Targets and Signaling Pathways at the Molecular Level

The structural motifs present in this compound, namely the cyclohexyl group and the α-methoxy carboxylic acid moiety, suggest a range of potential biological activities. The lipophilic cyclohexyl group can facilitate membrane permeability and interactions with hydrophobic binding pockets in proteins. Methoxyacetic acid, a metabolite of the industrial solvent ethylene (B1197577) glycol monomethyl ether, is known to have biological effects, including the inhibition of histone deacetylases (HDACs) and modulation of estrogen receptor signaling. numberanalytics.com

Future research should focus on screening this compound and its derivatives against a panel of biological targets. This could include enzymes involved in metabolic diseases, cancer-related pathways, and neurological disorders. For example, derivatives of cyclohexanecarboxylic acid have been investigated as potential therapeutic agents. acs.orgmdpi.com Computational methods, such as molecular docking and similarity-based approaches, can be employed to predict potential biological targets and guide experimental studies. nih.govplos.orgbiorxiv.org Understanding the structure-activity relationship (SAR) will be crucial for optimizing the biological activity of this class of compounds.

Table 2: Potential Biological Targets for this compound Derivatives

Target Class Rationale Potential Therapeutic Area
Histone Deacetylases (HDACs) Methoxyacetic acid is a known HDAC inhibitor. Cancer, Neurological Disorders
Nuclear Receptors Methoxyacetic acid modulates estrogen receptor signaling. Endocrine Disorders, Cancer

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The adoption of flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and easier scalability. durham.ac.ukrsc.org The integration of flow chemistry for the synthesis of this compound and its derivatives is a promising area for future research. Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. acs.orgnih.govacs.org

For instance, a telescoped continuous flow protocol could be developed, starting from readily available precursors to generate the final product without the need for isolating intermediates. nih.govacs.org This approach would not only improve efficiency but also align with the principles of green chemistry by minimizing waste and energy consumption. Furthermore, the use of immobilized catalysts and reagents within a flow system can simplify purification processes and allow for catalyst recycling. durham.ac.uk

Sustainable synthesis methodologies, such as the use of renewable feedstocks and greener solvents, will also be a key focus. The development of catalytic systems that operate under mild conditions and the use of atom-economical reactions will contribute to more environmentally friendly synthetic routes for this compound.

Advanced Computational Design of Derivatives with Tailored Properties

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. uni-muenster.de Advanced computational methods can be employed to design derivatives of this compound with specific, tailored properties. Techniques such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and free energy perturbation (FEP) calculations can be used to predict the biological activity, physicochemical properties, and binding affinities of novel derivatives. mdpi.com

By systematically modifying the cyclohexyl ring, the methoxy (B1213986) group, and the carboxylic acid functionality in silico, researchers can explore a vast chemical space and identify promising candidates for synthesis and experimental evaluation. This computation-driven approach can significantly accelerate the discovery and optimization of new molecules with desired characteristics, whether for therapeutic applications or as functional components in advanced materials.

Expanding Applications in Targeted Drug Delivery Systems and Advanced Materials Research

The unique structure of this compound makes it an attractive building block for the development of novel drug delivery systems and advanced materials. The carboxylic acid group provides a convenient handle for conjugation to polymers, nanoparticles, or other carrier molecules.

In the realm of targeted drug delivery, polymers functionalized with this compound could be designed to encapsulate and deliver therapeutic agents to specific sites in the body. Cyclodextrin-functionalized polymers, for example, have shown great promise as drug carriers. rsc.orgmdpi.comresearchgate.netnih.govmdpi.com The cyclohexyl group could enhance the interaction of these systems with cell membranes or be used as a recognition motif.

In materials science, the incorporation of this compound into polymer backbones could lead to materials with unique thermal, mechanical, and optical properties. For instance, polymers containing cyclohexyl moieties are known for their high thermal stability and mechanical strength. The development of novel polymers and coatings based on this compound could find applications in a variety of fields, from biomedical devices to high-performance plastics.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Cyclohexyl-2-methoxyacetic acid to improve yield and purity?

  • Methodological Approach :

  • Reaction Conditions : Explore varying catalysts (e.g., acid/base catalysts) and solvents (polar aprotic vs. non-polar) to optimize esterification or alkylation steps. For example, cyclohexyl-substituted acetic acid derivatives often require controlled pH and temperature to minimize side reactions .
  • Purification : Use column chromatography or recrystallization to isolate the compound. Analytical techniques like HPLC (High-Performance Liquid Chromatography) can monitor purity, as demonstrated for structurally similar alkoxyacetic acids .
  • Database Tools : Leverage predictive databases (e.g., REAXYS, Pistachio) to identify feasible synthetic routes and reaction parameters based on analogous compounds .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Approach :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the cyclohexyl and methoxy groups. For example, methoxy protons typically resonate at δ 3.2–3.5 ppm, while cyclohexyl protons appear as multiplet signals between δ 1.0–2.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., expected m/z for C10_{10}H16_{16}O3_3: ~184.11) and fragmentation patterns .
  • FT-IR : Confirm functional groups via characteristic absorptions (e.g., C=O stretch at ~1700 cm1^{-1}, C-O-C stretch at ~1100 cm1^{-1}) .

Advanced Research Questions

Q. How should contradictory data regarding the biological activity of this compound be resolved?

  • Methodological Approach :

  • Comparative Studies : Replicate experiments under standardized conditions (e.g., pH, temperature, solvent) to isolate variables. For instance, cyclohexyl-substituted acetic acids may exhibit pH-dependent solubility, affecting bioactivity measurements .
  • Dose-Response Analysis : Test a wide concentration range to identify non-linear effects. Alkoxyacetic acids, such as methoxy derivatives, often show hormetic responses (low-dose stimulation vs. high-dose inhibition) .
  • Mechanistic Probes : Use isotopic labeling (e.g., 13^{13}C-methoxy group) to track metabolic pathways and interactions with biomolecules, as seen in studies of similar compounds .

Q. What are the challenges in studying the metabolic pathways of this compound in vivo?

  • Methodological Approach :

  • Metabolite Identification : Employ LC-MS/MS to detect phase I/II metabolites. For example, alkoxyacetic acids are often metabolized via β-oxidation or conjugation with glutathione, which can be species-specific .
  • Toxicokinetic Modeling : Address interspecies variability by comparing rodent and human liver microsome assays. Methoxyacetic acid derivatives are known to exhibit species-dependent toxicity due to differences in metabolic enzymes .
  • Tissue Distribution Studies : Use radiolabeled compounds (e.g., 14^{14}C-cyclohexyl group) to quantify accumulation in target organs, as demonstrated in toxicology studies of related acids .

Experimental Design Considerations

Q. How can computational modeling aid in predicting the physicochemical properties of this compound?

  • Methodological Approach :

  • QSAR Models : Apply Quantitative Structure-Activity Relationship (QSAR) tools to estimate logP (lipophilicity) and pKa. Databases like EPA DSSTox provide validated models for carboxylic acids .
  • Molecular Dynamics Simulations : Predict solubility and aggregation behavior in aqueous media, critical for designing in vitro assays .

Q. What strategies mitigate instability of this compound under storage conditions?

  • Methodological Approach :

  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Cyclohexyl esters are prone to hydrolysis, necessitating anhydrous storage .
  • Protective Formulations : Use lyophilization or encapsulation in cyclodextrins to enhance shelf life, as shown for labile carboxylic acids .

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